![molecular formula C20H20N2O2 B5636437 N-(4-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5636437.png)
N-(4-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including those similar to N-(4-isopropylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, often involves strategies such as cycloaddition reactions. One method involves the reaction of appropriate nitrile oxides with alkynes or alkenes to form the isoxazole ring. Specific synthetic routes and conditions vary depending on the substituents around the isoxazole ring and the starting materials available.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy. For example, studies have shown that vibrational spectral analysis can provide insights into the equilibrium geometry, harmonic vibrational wavenumbers, and various bonding features of isoxazole molecules. These analyses are critical for understanding the electronic properties and potential reactivity of the compound (Shahidha et al., 2014).
properties
IUPAC Name |
5-methyl-3-phenyl-N-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)15-9-11-17(12-10-15)21-20(23)18-14(3)24-22-19(18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQNGANRAHEMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide |
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